3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine
Overview
Description
3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, iodo, and pyrrol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine typically involves multi-step reactions starting from commercially available precursors. One common route involves the halogenation of a pyridine derivative followed by the introduction of the pyrrol group through nucleophilic substitution. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the pyrrol group into other nitrogen-containing functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing groups, while substitution reactions could produce a variety of pyridine derivatives with different substituents.
Scientific Research Applications
3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new bioactive molecules for drug discovery.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine include other halogenated pyridine derivatives and pyrrol-substituted heterocycles. Examples include:
- 3-Chloro-2-(1H-pyrrol-1-yl)-5-iodopyridine
- 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine
- 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-bromopyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored functionalities.
Properties
IUPAC Name |
3-chloro-2-(2,5-dimethylpyrrol-1-yl)-5-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClIN2/c1-7-3-4-8(2)15(7)11-10(12)5-9(13)6-14-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCQRALVOUBUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=N2)I)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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